molecular formula C11H15NO4 B8357167 Methyl 2-amino-4-ethoxy-5-methoxybenzoate

Methyl 2-amino-4-ethoxy-5-methoxybenzoate

Cat. No. B8357167
M. Wt: 225.24 g/mol
InChI Key: ZQWYDHOFFKWQAC-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

A mixture of methyl 4-ethoxy-5-methoxy-2-nitrobenzoate (8.38 g, 32.8 mmol) and Pd/C (10%, 0.85 g) in MeOH (20 mL) was stirred under 1 atmosphere of hydrogen at room temperature for 6 hours. The reaction mixture was filtered with Celite and washed with MeOH. The filtration was concentrated under reduced pressure to give methyl 2-amino-4-ethoxy-5-methoxybenzoate as solid (6.832 g, 92%). 1H NMR (300 MHz, CDCl3) δ 7.30 (s, 1H), 6.13 (s, 1H), 5.56 (br, 2H), 4.08 (q, 2H), 3.85 (s, 3H), 3.82 (s, 3H), 1.48 (t, 3H); LC-MS (ESI) m/z 226 (M+H)+.
Quantity
8.38 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.85 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[C:13]([O:14][CH3:15])=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[C:6]([N+:16]([O-])=O)[CH:5]=1)[CH3:2].[H][H]>CO.[Pd]>[NH2:16][C:6]1[CH:5]=[C:4]([O:3][CH2:1][CH3:2])[C:13]([O:14][CH3:15])=[CH:12][C:7]=1[C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
8.38 g
Type
reactant
Smiles
C(C)OC1=CC(=C(C(=O)OC)C=C1OC)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0.85 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered with Celite
WASH
Type
WASH
Details
washed with MeOH
FILTRATION
Type
FILTRATION
Details
The filtration
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=C(C(=C1)OCC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.832 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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